2-Acetyl-5-bromo-6-methoxynaphthalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-bromo-6-methoxynaphthalene typically involves the bromination and acetylation of 6-methoxynaphthalene. One common method includes the bromination of 6-methoxynaphthalene using bromine in the presence of a catalyst, followed by acetylation with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-bromo-6-methoxynaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products include various substituted naphthalenes.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Acetyl-5-bromo-6-methoxynaphthalene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is utilized in proteomics research to study protein interactions.
Industry: It is used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for 2-Acetyl-5-bromo-6-methoxynaphthalene involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the acetyl group.
6-Methoxy-2-acetonaphthone: Similar but with different substitution patterns.
Uniqueness
2-Acetyl-5-bromo-6-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYYAXVVDTNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347496 | |
Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84167-74-8 | |
Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Acetyl-5-bromo-6-methoxynaphthalene in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid?
A1: this compound serves as a crucial intermediate in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid []. The synthesis involves a multi-step process where this compound is first converted to 5-bromo-6-methoxynaphthalene-2-carboxylic acid through a haloform reaction. This acid is then subjected to esterification, methoxylation, and finally de-esterification to yield the target compound, 5,6-Dimethoxynaphthalene-2-carboxylic acid.
Q2: Does the research article discuss the antibacterial activity of this compound?
A2: No, the research article focuses on the antibacterial activity of 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid. It does not mention any antibacterial activity associated with this compound [].
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